3'-O-Acetyl-2'-deoxycytidine

Vue d'ensemble

Description

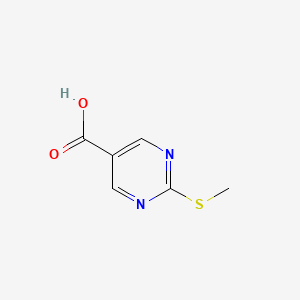

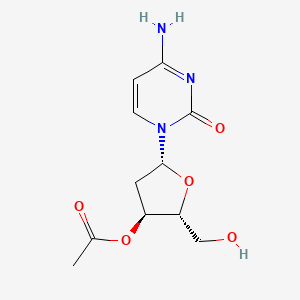

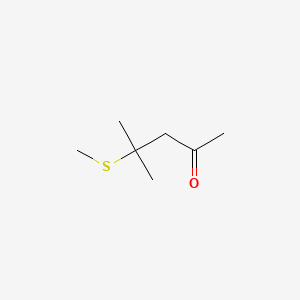

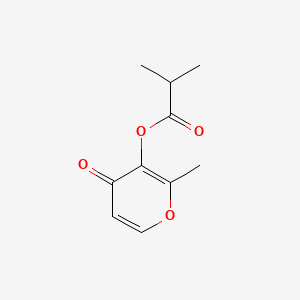

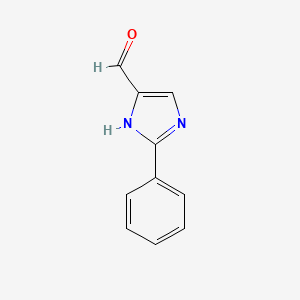

3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is a cutting-edge biomedicine revered for its unparalleled antiviral prowess .

Synthesis Analysis

The synthesis of 3’-O-Acetyl-2’-deoxycytidine involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . Specifically, 3’,5’-di-O-acetyl-N4-acetyl-2’-deoxycytidine was reacted with TMS-triflate and BSA in dry acetonitrile at 70 °C. After saponification, α-deoxycytidine was synthesized in 41% yield .Molecular Structure Analysis

The molecular formula of 3’-O-Acetyl-2’-deoxycytidine is C11H15N3O5 . The exact mass is 269.101166 Da and the average mass is 269.254 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3’-O-Acetyl-2’-deoxycytidine .Applications De Recherche Scientifique

DNA Synthesis and Inhibition

- Action on DNA Synthesis: Studies have demonstrated how analogues of deoxycytidine, such as 2',2'-difluorodeoxycytidine, impact DNA synthesis. These compounds inhibit DNA synthesis in cells by competing with deoxycytidine triphosphate for incorporation into DNA. This action can lead to the cessation of the DNA polymerization process after incorporation, highlighting the compounds' potential in therapeutic applications, particularly in cancer treatment due to their cytotoxic activity correlated with incorporation into cellular DNA P. Huang et al., 1991.

Enzyme Inhibition

- Ribonucleotide Reductase Inhibition: Certain deoxycytidine analogues act as potent inhibitors of ribonucleotide reductase (RDPR), an enzyme critical for DNA synthesis. For instance, 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates function as irreversible inactivators of RDPR, suggesting their utility in cancer chemotherapy by targeting or activating this enzyme. The anticancer activities of these compounds indicate significant chemotherapeutic potential, further emphasizing the role of RDPR as a potential target for novel mechanism-based inactivators C. H. Baker et al., 1991.

Potential Therapeutic Applications

- Antiviral and Anticancer Properties: The separated enantiomers of certain deoxycytidine analogs have shown equipotent antiviral activity against human immunodeficiency virus types 1 and 2, with reduced cytotoxicity for one of the enantiomers. This highlights the potential of these compounds in developing antiviral therapies with minimal side effects J. Coates et al., 1992.

- Chemical Incorporation into DNA: Research into the chemistry of incorporating modified nucleosides into DNA, such as 3,N(4)-ethano-2'-deoxycytidine, sheds light on their miscoding potential and the effects on DNA's structural integrity. Understanding these chemical interactions can inform the design of nucleoside analogs for therapeutic use, including the development of anticancer and antiviral drugs R. Bonala et al., 1999.

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRMDNADDOXDD-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-Acetyl-2'-deoxycytidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)